2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-bis(2-methoxyethyl)acetamide
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Overview
Description
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-bis(2-methoxyethyl)acetamide is a synthetic organic compound that features a complex structure with potential applications in various scientific fields. This compound contains a thiazole ring, a urea linkage, and a chlorophenyl group, making it a candidate for diverse chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-bis(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Urea Linkage: The urea linkage is introduced by reacting the thiazole derivative with 4-chlorophenyl isocyanate.
Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with N,N-bis(2-methoxyethyl)amine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it valuable in organic synthesis.
Biology
Biologically, the compound may exhibit antimicrobial or anticancer properties due to its structural features. The presence of the thiazole ring and urea linkage is often associated with biological activity.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents. The chlorophenyl group is a common motif in drug design, suggesting possible pharmacological applications.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-bis(2-methoxyethyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, disrupting normal cellular processes. The thiazole ring could facilitate binding to biological macromolecules, while the urea linkage might interact with hydrogen bond donors or acceptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide
- 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N,N-bis(2-methoxyethyl)acetamide is unique due to the presence of the bis(2-methoxyethyl)acetamide group. This structural feature may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N,N-bis(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O4S/c1-26-9-7-23(8-10-27-2)16(24)11-15-12-28-18(21-15)22-17(25)20-14-5-3-13(19)4-6-14/h3-6,12H,7-11H2,1-2H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSWPKZERJIFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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